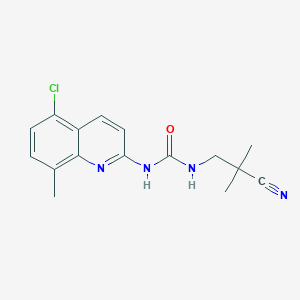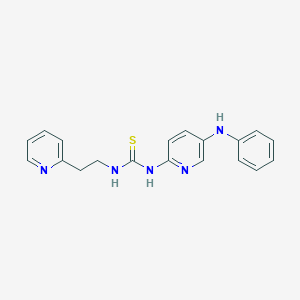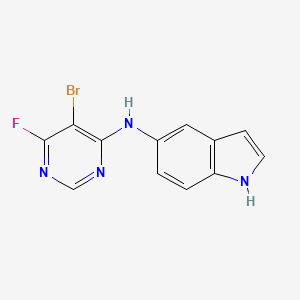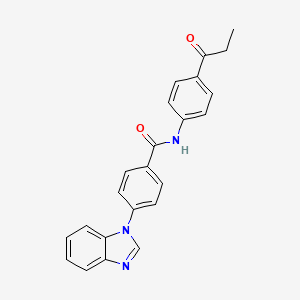![molecular formula C19H18N4O B7433911 3-pyridin-3-yl-N-[4-(pyridin-4-ylamino)phenyl]propanamide](/img/structure/B7433911.png)
3-pyridin-3-yl-N-[4-(pyridin-4-ylamino)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-pyridin-3-yl-N-[4-(pyridin-4-ylamino)phenyl]propanamide is a chemical compound that belongs to the class of pyridine derivatives. It has been widely studied for its potential application in scientific research due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-pyridin-3-yl-N-[4-(pyridin-4-ylamino)phenyl]propanamide involves the inhibition of certain enzymes and signaling pathways that are involved in inflammation, oxidative stress, and cancer progression. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. It also inhibits the activity of nuclear factor kappa B (NF-κB), which is a signaling pathway that is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-pyridin-3-yl-N-[4-(pyridin-4-ylamino)phenyl]propanamide have been extensively studied. It has been shown to reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α). It also reduces oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, it has been shown to induce apoptosis in cancer cells and inhibit their proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-pyridin-3-yl-N-[4-(pyridin-4-ylamino)phenyl]propanamide in lab experiments is its ability to selectively target certain enzymes and signaling pathways. This makes it a valuable tool for studying the mechanisms of inflammation, oxidative stress, and cancer progression. However, one of the limitations of using this compound is its potential toxicity at high concentrations. Careful dosing and monitoring are necessary to ensure the safety of lab personnel and experimental subjects.
Direcciones Futuras
There are several future directions for the study of 3-pyridin-3-yl-N-[4-(pyridin-4-ylamino)phenyl]propanamide. One direction is the development of more selective and potent analogs of this compound that can be used as therapeutic agents for the treatment of inflammatory diseases and cancer. Another direction is the investigation of its potential use as a diagnostic tool for certain diseases. Additionally, further studies are needed to fully understand its mechanism of action and its effects on various signaling pathways and enzymes.
Métodos De Síntesis
The synthesis of 3-pyridin-3-yl-N-[4-(pyridin-4-ylamino)phenyl]propanamide involves the reaction of 3-pyridinecarboxylic acid with 4-aminopyridine in the presence of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with 4-bromoacetophenone to yield the final product. This method has been optimized to produce high yields of pure 3-pyridin-3-yl-N-[4-(pyridin-4-ylamino)phenyl]propanamide.
Aplicaciones Científicas De Investigación
3-pyridin-3-yl-N-[4-(pyridin-4-ylamino)phenyl]propanamide has been extensively studied for its potential application in scientific research. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a diagnostic tool for certain diseases.
Propiedades
IUPAC Name |
3-pyridin-3-yl-N-[4-(pyridin-4-ylamino)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c24-19(8-3-15-2-1-11-21-14-15)23-17-6-4-16(5-7-17)22-18-9-12-20-13-10-18/h1-2,4-7,9-14H,3,8H2,(H,20,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTSCMGQCQADHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCC(=O)NC2=CC=C(C=C2)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-pyridin-3-yl-N-[4-(pyridin-4-ylamino)phenyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,4-dihydro-1H-isochromen-7-yl)-6-iodothieno[3,2-d]pyrimidin-4-amine](/img/structure/B7433840.png)
![[4-(benzenesulfonyl)-1,4-diazepan-1-yl]-[(1R,2R)-2-[4-(dimethylamino)phenyl]cyclopropyl]methanone](/img/structure/B7433848.png)
![(4,5-Dichloro-1-methylpyrrol-2-yl)-[4-[[(2-methylpyrimidin-4-yl)amino]methyl]piperidin-1-yl]methanone](/img/structure/B7433855.png)
![methyl N-[[4-[[6-(4-bromo-3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]phenyl]methyl]carbamate](/img/structure/B7433861.png)
![1-[2-[Methyl-[(1-methylimidazol-2-yl)methyl]amino]pyrimidin-5-yl]-3-[2-[(6-methylpyridin-2-yl)amino]ethyl]urea](/img/structure/B7433866.png)
![1-[[2-(Ethoxymethyl)-6-methylpyrimidin-4-yl]amino]-3-[2-[methyl-[(1-methylimidazol-2-yl)methyl]amino]pyrimidin-5-yl]urea](/img/structure/B7433868.png)


![N-[(1-ethylpyrazol-3-yl)methyl]-4-(2-methylphenyl)sulfanylbenzamide](/img/structure/B7433891.png)


![5-methyl-N-[2-(methylamino)-2-oxoethyl]-N-(2-methyl-3-morpholin-4-ylpropyl)furan-2-carboxamide](/img/structure/B7433936.png)
![5-ethyl-N-[2-(methylamino)-2-oxoethyl]-N-(2-methyl-3-morpholin-4-ylpropyl)furan-2-carboxamide](/img/structure/B7433941.png)